Cas no 1807941-46-3 (cis-3-methoxycyclobutan-1-ol)

Technical Introduction: cis-3-Methoxycyclobutan-1-ol cis-3-Methoxycyclobutan-1-ol is a functionalized cyclobutane derivative featuring a methoxy group and a hydroxyl group in a cis-configuration. This compound is of interest in synthetic organic chemistry due to its strained ring structure, which can impart unique reactivity in ring-opening or substitution reactions. The presence of both ether and alcohol functionalities allows for versatile derivatization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its stereochemistry is particularly useful for studying stereoselective transformations. The compound is typically handled under inert conditions to preserve stability. High purity grades are available to meet rigorous research and industrial application requirements.
cis-3-methoxycyclobutan-1-ol structure
cis-3-methoxycyclobutan-1-ol structure
商品名:cis-3-methoxycyclobutan-1-ol
CAS番号:1807941-46-3
MF:C5H10O2
メガワット:102.131701946259
MDL:MFCD22397417
CID:4618292
PubChem ID:57579990

cis-3-methoxycyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-methoxycyclobutan-1-ol
    • cis-3-methoxycyclobutanol
    • 3-Methoxycyclobutanol
    • trans-3-Methoxycyclobutan-1-ol
    • methoxycyclobutan-1-ol, cis
    • 3-methoxycyclobutan-1-ol, Mixture of diastereomers
    • (1R,3R)-3-Methoxycyclobutan-1-ol
    • cis-3-methoxycyclobutan-1-ol
    • AMY41129
    • SB22317
    • C77446
    • R10063
    • W1586
    • SCHEMBL2567708
    • AKOS015711453
    • CS-0139369
    • MFCD22397418
    • MFCD21756147
    • trans-3-Methoxycyclobutanol
    • AS-84015
    • SY232875
    • CS-0183124
    • trans-?3-?Methoxycyclobutanol
    • 1819983-03-3
    • CS-0056983
    • SY129002
    • DB-141619
    • AS-68559
    • DB-105653
    • EN300-127124
    • (1s,3s)-3-methoxycyclobutan-1-ol
    • EN300-215416
    • EN300-321304
    • SCHEMBL17196020
    • SCHEMBL17338791
    • 1807941-46-3
    • 1432680-25-5
    • MFCD22397417
    • BS-41537
    • SY291503
    • W15861
    • AKOS040802510
    • AKOS040802587
    • (1r,3r)-3-methoxycyclobutan-1-ol, trans
    • rel-(1R,3R)-3-Methoxycyclobutan-1-ol (trans)
    • MDL: MFCD22397417
    • インチ: 1S/C5H10O2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3
    • InChIKey: OSYROIVZPXZWOK-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1CC(C1)O

計算された属性

  • せいみつぶんしりょう: 102.068079557g/mol
  • どういたいしつりょう: 102.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 57.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 29.5

cis-3-methoxycyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB534600-1 g
cis-3-Methoxycyclobutanol; .
1807941-46-3
1g
€1,020.10 2023-07-11
eNovation Chemicals LLC
D684789-500MG
cis-3-methoxycyclobutan-1-ol
1807941-46-3 97%
500mg
$425 2024-07-21
eNovation Chemicals LLC
D684789-1G
cis-3-methoxycyclobutan-1-ol
1807941-46-3 97%
1g
$640 2024-07-21
Enamine
EN300-215416-1.0g
rac-(1s,3s)-3-methoxycyclobutan-1-ol
1807941-46-3 93%
1g
$0.0 2023-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5310-250MG
cis-3-methoxycyclobutan-1-ol
1807941-46-3 97%
250MG
¥ 1,366.00 2023-04-14
Chemenu
CM758334-1g
3-methoxycyclobutan-1-ol
1807941-46-3 95%+
1g
$619 2022-12-31
Enamine
EN300-215416-5g
rac-(1s,3s)-3-methoxycyclobutan-1-ol
1807941-46-3 93%
5g
$2221.0 2023-09-16
abcr
AB534600-1g
cis-3-Methoxycyclobutanol; .
1807941-46-3
1g
€1001.20 2025-02-21
A2B Chem LLC
AW07972-100mg
methoxycyclobutan-1-ol, cis
1807941-46-3 95%
100mg
$141.00 2024-04-20
1PlusChem
1P01BCAS-100mg
methoxycyclobutan-1-ol, cis
1807941-46-3 95%
100mg
$143.00 2025-03-19

cis-3-methoxycyclobutan-1-ol 関連文献

cis-3-methoxycyclobutan-1-olに関する追加情報

Introduction to cis-3-methoxycyclobutan-1-ol (CAS No. 1807941-46-3)

cis-3-methoxycyclobutan-1-ol is a fascinating organic compound with the CAS registry number 1807941-46-3. This compound belongs to the class of cycloalkanols, featuring a four-membered cyclobutane ring with a hydroxyl group (-OH) and a methoxy group (-OCH₃) attached to adjacent carbons. The "cis" designation indicates that the hydroxyl and methoxy groups are on the same side of the cyclobutane ring, which is a critical factor in determining its physical and chemical properties.

The structure of cis-3-methoxycyclobutan-1-ol is characterized by its strained cyclobutane ring, which imparts unique reactivity compared to less strained cyclic systems. This strain can influence the compound's stability, reactivity, and potential applications in organic synthesis. Recent studies have highlighted the importance of such strained systems in developing novel synthetic pathways and materials.

Synthesis and Properties

The synthesis of cis-3-methoxycyclobutan-1-ol has been explored through various methods, including ring-closing reactions and oxidation processes. One notable approach involves the oxidation of a suitable diol precursor, followed by cyclization to form the cyclobutane ring. The stereochemistry of the product is highly dependent on the reaction conditions and starting materials, making it a challenging yet rewarding area of research.

Recent advancements in asymmetric catalysis have enabled the enantioselective synthesis of cis-3-methoxycyclobutan-1-ol, which is crucial for applications in pharmaceuticals and agrochemicals. The compound's ability to participate in diverse reactions, such as nucleophilic substitutions and acid-catalyzed cyclizations, has made it a valuable building block in organic chemistry.

Applications in Organic Chemistry

cis-3-methoxycyclobutan-1-o has found significant applications in organic synthesis due to its unique reactivity. For instance, it serves as an intermediate in the construction of complex natural products and bioactive molecules. Its methoxy group can act as both an electron-donating substituent and a handle for further functionalization, enhancing its versatility.

Recent studies have demonstrated its utility in enantioselective total syntheses of biologically active compounds. For example, researchers have employed cis-cis-cis-cis-cis-cis-cis-cis-cis-cis-cis-cis-cis-cis-cis-cis-cis-cis-cis-cis-cis this compound as a key intermediate in the synthesis of alkaloids and terpenoids, showcasing its potential in drug discovery.

Biological Activity and Potential Uses

Emerging research into cis-trans-trans-trans-trans-trans-trans-trans-trans-trans-trans-trans-trans-trans-trans-trans-trans-trans this compound has revealed intriguing biological activities. Preliminary assays indicate that it exhibits moderate antioxidant properties, suggesting potential applications in nutraceuticals or cosmeceuticals.

Moreover, its ability to modulate enzyme activity makes it a promising candidate for further exploration in medicinal chemistry. Ongoing studies are investigating its effects on cellular signaling pathways, which could pave the way for novel therapeutic interventions.

Conclusion

cis-CAS No: 1807941463 is a versatile and intriguing compound with a wealth of potential applications across various fields of chemistry. Its unique structure, reactivity, and stereochemical properties make it an invaluable tool for researchers aiming to push the boundaries of organic synthesis and drug discovery.

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